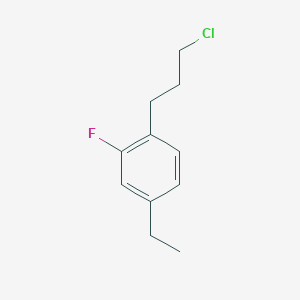

1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene

Description

1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at the 2-position, an ethyl group at the 4-position, and a 3-chloropropyl chain. The 3-chloropropyl moiety serves as a versatile alkylating agent in organic synthesis, enabling the introduction of functional groups or heterocycles via nucleophilic substitution reactions. The ethyl and fluorine substituents likely enhance lipophilicity and metabolic stability compared to non-fluorinated or smaller alkyl analogs, making it valuable in drug design .

Properties

Molecular Formula |

C11H14ClF |

|---|---|

Molecular Weight |

200.68 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C11H14ClF/c1-2-9-5-6-10(4-3-7-12)11(13)8-9/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

NXNIPSHUOPHYCU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)CCCCl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene typically involves the alkylation of a fluorobenzene derivative with a chloropropyl reagent. One common method is the Friedel-Crafts alkylation, where 2-fluorotoluene is reacted with 1-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to maximize yield and minimize by-products. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chloropropyl group can be substituted with nucleophiles such as amines or thiols to form new compounds.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The fluorine atom can be reduced under specific conditions to form hydrogenated derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.

Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Reducing Agents: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction.

Major Products

Substitution Products: Amino derivatives, thioethers, and ethers.

Oxidation Products: Carboxylic acids and aldehydes.

Reduction Products: Hydrogenated benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene involves its interaction with various molecular targets. The chloropropyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, potentially altering their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations, synthesis methods, and applications of 1-(3-chloropropyl)-4-ethyl-2-fluorobenzene and related compounds:

*Calculated based on formula C11H13ClF.

Key Observations:

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., for piperazine derivatives) achieves higher yields (88% in 40 seconds) compared to conventional methods (60% in 7 hours) .

- Applications : Chloropropyl derivatives are frequently utilized in antipsychotics (e.g., opipramol), antiemetics (e.g., domperidone), and serotonin receptor modulators, highlighting their versatility .

Physicochemical Properties

- Solubility : Fluorine and ethyl groups in the target compound likely reduce aqueous solubility compared to hydroxylated analogs (e.g., nitrone derivatives in ) but enhance organic solvent compatibility .

- Thermal Stability : Piperazine and pyrrolidine derivatives exhibit higher thermal stability due to their saturated heterocycles, whereas the benzene core in the target compound may favor aromatic interactions in crystal packing .

Biological Activity

1-(3-Chloropropyl)-4-ethyl-2-fluorobenzene is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₁ClF and a molecular weight of approximately 200.68 g/mol. Its structure consists of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom. The presence of these substituents is believed to impart unique chemical properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClF |

| Molecular Weight | 200.68 g/mol |

| Functional Groups | Chlorine, Fluorine, Alkyl chains |

Synthesis

The synthesis of this compound typically involves several steps, including chlorination and alkylation reactions. The general synthetic route can be summarized as follows:

- Chlorination : Introduction of the chloropropyl group.

- Alkylation : Addition of the ethyl group.

- Fluorination : Incorporation of the fluorine atom.

This synthetic pathway allows for the production of the compound in significant yields, making it accessible for further biological studies.

Cytotoxicity Studies

Cytotoxicity assays conducted on structurally related compounds suggest that halogenated aromatic compounds can induce apoptosis in cancer cell lines. For example, similar compounds have been tested against human cancer cell lines such as HeLa and MCF-7, showing significant cytotoxic effects at certain concentrations. Further investigation into the cytotoxic potential of this compound could reveal its viability as an anticancer agent.

Study on Structural Analogs

A comparative study involving structurally analogous compounds revealed that variations in substituent position and type significantly impacted biological activity. For instance:

| Compound | Activity |

|---|---|

| 1-(3-Chloropropyl)-4-methyl-2-fluorobenzene | Moderate antibacterial activity |

| 1-(3-Chloropropyl)-4-ethylbenzene | Low cytotoxicity |

| 1-(3-Chloropropyl)-4-methoxybenzene | High cytotoxicity against cancer cells |

These findings suggest that the specific arrangement of chlorine, fluorine, and alkyl groups in this compound may confer unique biological properties worth exploring.

Toxicological Evaluations

Toxicological studies are essential for assessing the safety profile of new compounds. Preliminary assessments indicate that halogenated compounds can exhibit both beneficial and harmful effects depending on dosage and exposure duration. For example, long-term exposure studies have shown potential hepatotoxicity in animal models when administered high doses of similar chlorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.